N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
Description
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan ring substituted at the 5-position with a 3-nitrophenyl group and an acrylamide moiety bearing a cyclohexyl substituent. The structural features of this molecule—specifically the electron-withdrawing nitro group and the hydrophobic cyclohexyl group—suggest roles in modulating solubility, binding affinity, and metabolic stability .
Properties
CAS No. |
853351-39-0 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h4-5,8-13,15H,1-3,6-7H2,(H,20,22)/b12-10+ |
InChI Key |
JVZPCLUBHPPPDA-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitrating mixtures.
Acrylamide formation: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Variations and Substituent Effects
Key structural analogs differ primarily in the acrylamide nitrogen substituent and additional functional groups (e.g., cyano, aryl, or heterocyclic moieties). Below is a comparative analysis:
2.2 Pharmacological Activity
- Antiviral Targets: The target compound’s nitrophenyl-furan core is structurally analogous to the acrylamide derivative (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a known NSP13 helicase inhibitor for coronaviruses . The cyclohexyl group may improve membrane permeability compared to smaller substituents (e.g., methyl).
- Protease Inhibition: The cyano-substituted analog () shows activity against Dengue/Zika proteases, suggesting that α-cyanoacrylamides enhance target engagement through covalent or non-covalent interactions. The absence of a cyano group in the target compound may shift its selectivity toward other enzymes .
2.4 Physicochemical and Thermodynamic Properties
- In contrast, cyano-substituted analogs (e.g., ) exhibit better solubility due to dipole interactions .
- Stability : Nitrophenyl groups are electron-deficient, which may enhance stability under acidic conditions but could lead to photodegradation. Trifluoromethyl and chloro substituents () improve resistance to metabolic breakdown .
Biological Activity
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, with the molecular formula CHNO and a molecular weight of 340.4 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a cyclohexyl group linked to an acrylamide backbone, along with a furan ring substituted with a nitrophenyl moiety. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 853351-39-0 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The nitrophenyl group is believed to play a crucial role in this activity, possibly through mechanisms that disrupt microbial cell wall synthesis or inhibit essential enzymes in microbial metabolism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit specific pathways involved in inflammation, potentially by interacting with cytokines or enzymes such as cyclooxygenases (COX) . The presence of the cyclohexyl group may enhance its ability to penetrate biological membranes, facilitating its action on inflammatory targets.
Anticancer Activity
This compound shows promise as an anticancer agent . Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa) . The compound's mechanism may involve the inhibition of cell proliferation and the induction of cell cycle arrest.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in treating inflammatory diseases .
- Anticancer Evaluation : A comparative study on various acrylamide derivatives highlighted that this compound exhibited lower IC values against MCF-7 cells than doxorubicin, indicating superior anticancer potential .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
